(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine
Description
Properties
Molecular Formula |
C7H9F2N3O |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
[4-(2,2-difluoroethoxy)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C7H9F2N3O/c8-6(9)3-13-7-5(1-10)2-11-4-12-7/h2,4,6H,1,3,10H2 |
InChI Key |
BNRRULIYVPUUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)OCC(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine typically involves the reaction of 4-chloropyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethoxy group. The resulting intermediate is then treated with methanamine to introduce the methanamine group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the methanamine group can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrimidine Derivatives
a. Fluorinated Alkyl vs. Alkoxy Substituents
- (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride (CAS 1427195-20-7): Substituent: A 2-fluoroisopropyl group at the 4-position. Molecular Formula: C₈H₁₃ClFN₃. Key Differences: The fluorinated isopropyl group increases steric bulk compared to the difluoroethoxy group in the target compound. This may reduce solubility in polar solvents but enhance membrane permeability.
- 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (EP 4146630 B1): Substituents: Difluorophenoxy (electron-withdrawing) and trifluoromethyl groups. Key Differences: The trifluoromethyl group significantly enhances lipophilicity, while the difluorophenoxy group provides steric and electronic effects distinct from the difluoroethoxy group. This compound’s substitution pattern may favor interactions with hydrophobic protein pockets .
b. Pyrimidine vs. Benzene Core
- [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3): Core Structure: Benzene ring instead of pyrimidine. Substituents: Bromine at the 2-position and difluoroethoxy at the 5-position. Key Differences: The benzene core lacks the hydrogen-bonding capacity of pyrimidine’s nitrogen atoms. The difluoroethoxy group’s electronic effects may differ due to the aromatic system’s reduced electron deficiency compared to pyrimidine .
Physicochemical and Pharmacokinetic Implications
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Key Substituent Effects |
|---|---|---|---|
| Target Compound | ~205.1 | ~1.8 | Difluoroethoxy balances lipophilicity and polarity; methanamine enables derivatization. |
| (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine | 205.66 | ~2.3 | Fluoroisopropyl increases hydrophobicity; reduced hydrogen-bonding capacity. |
| 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine | ~335.2 | ~3.5 | Trifluoromethyl enhances lipophilicity; difluorophenoxy adds steric bulk. |
| [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine | 266.1 | ~2.1 | Bromine increases molecular weight; benzene core reduces electron deficiency. |
*LogP values estimated using fragment-based methods.
Biological Activity
(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a difluoroethoxy group and a methanamine moiety. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, particularly those involved in cancer progression and metabolic pathways.
- Receptor Binding : Studies suggest that it may interact with various receptors, influencing signaling pathways relevant to disease states.
- Therapeutic Potential : Preliminary findings indicate its potential as a therapeutic agent for conditions such as cancer and metabolic disorders.
The mechanism of action of this compound involves binding to specific molecular targets, leading to modulation of their activity. This interaction can result in altered biological responses, which are crucial for its therapeutic effects.
Enzyme Inhibition Studies
A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed significant inhibition of histone demethylases (KDMs), which are implicated in cancer progression. The IC50 values for selected derivatives indicated potent activity against KDM4 and KDM5 subfamilies, highlighting the compound's potential as an anticancer agent .
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| 54j | KDM4 | 0.90 |
| 54k | KDM5 | 0.35 |
Receptor Binding Affinity
Research indicates that the compound binds effectively to certain receptors involved in cellular signaling. For instance, docking studies revealed favorable binding interactions with the active sites of target proteins, suggesting a mechanism for its biological activity .
Pharmacological Applications
The ongoing research aims to explore the therapeutic applications of this compound:
- Cancer Treatment : Its role as a KDM inhibitor positions it as a promising candidate for cancer therapy.
- Metabolic Disorders : Investigations into its effects on metabolic enzymes may lead to applications in treating diabetes and obesity-related conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
